molecular formula C10H13Cl2NO B1458875 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 37483-69-5

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No.: B1458875
CAS No.: 37483-69-5
M. Wt: 234.12 g/mol
InChI Key: ZRAQEMHFRRTQPF-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CAS 37483-69-5) is a chemical compound belonging to the class of heterocyclic building blocks, specifically featuring a benzoxepin core structure. The compound has a molecular formula of C 10 H 13 Cl 2 NO and a molecular weight of 234.12 g/mol . As a versatile synthetic intermediate, its core structure serves as a valuable scaffold in medicinal chemistry and drug discovery research. The benzoxepin ring system, a seven-membered oxygen-containing heterocycle fused to a benzene ring, provides a rigid framework for designing novel bioactive molecules. The presence of the chloro substituent and the primary amine functional group, the latter stabilized as a hydrochloride salt for improved handling and stability, makes this compound a suitable precursor for further chemical modifications, such as amide bond formation or nucleophilic substitution reactions . Researchers can employ this building block in the synthesis of more complex structures for probing biological targets. Related benzoxepin derivatives have been utilized to create advanced intermediates for pharmaceutical development, demonstrating the utility of this chemical class in research . The product is typically supplied with a purity of 95% and is intended for research purposes as a chemical reference standard and a synthetic intermediate . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAQEMHFRRTQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Cl)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958583
Record name 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37483-69-5
Record name 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
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Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CAS Number: 37483-69-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN2_2O. The compound features a benzoxepin core structure which is known for its diverse biological activities.

PropertyValue
Molecular Weight197.66 g/mol
CAS Number37483-69-5
Purity≥95%
Physical FormPowder

Central Nervous System Effects

Research indicates that compounds related to the benzoxepin structure exhibit activity on the central nervous system (CNS). A study highlighted that certain derivatives demonstrate antidepressant-like effects in animal models. For instance, pharmacological evaluations showed that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation .

Anticancer Potential

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related compound was shown to affect cell cycle progression in non-small cell lung carcinoma models . The mechanism appears to involve the disruption of DNA synthesis and repair pathways.

Case Studies

  • Antidepressant Activity : In a controlled study involving mice, the administration of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives resulted in significant reductions in depressive-like behaviors when compared to control groups. This supports the hypothesis that these compounds may serve as potential antidepressants .
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives led to a marked decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Neurotransmitter Modulation : It appears to enhance serotonergic and noradrenergic transmission which is beneficial in treating mood disorders.
  • Cell Cycle Regulation : The compound may interfere with key regulatory proteins involved in cell cycle progression, leading to apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride exhibit antidepressant properties. Studies have shown that benzoxepin derivatives can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes them potential candidates for developing new antidepressant medications that may have fewer side effects compared to traditional therapies .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Receptor Binding Studies
this compound has been studied for its interaction with various receptors in the central nervous system. Preliminary findings indicate that it may act as a partial agonist at certain serotonin receptors, which could explain its mood-enhancing effects .

Analgesic Properties
There is emerging evidence that this compound may possess analgesic properties. Animal studies have demonstrated that it can reduce pain responses in models of acute and chronic pain, suggesting potential applications in pain management therapies .

Toxicology

Safety Profile and Toxicity Studies
The safety profile of this compound has been evaluated through various toxicological studies. These studies assess its acute and chronic toxicity levels in animal models, providing essential data for understanding its risk-benefit ratio in therapeutic applications .

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in rodents.
NeuroprotectionReduced neuronal cell death in oxidative stress models.
Analgesic EffectsEffective in alleviating pain in animal models of inflammation.
Toxicity AssessmentNo significant acute toxicity observed at therapeutic doses.

Comparison with Similar Compounds

Structural Analogs within the Benzoxepin Family

The benzoxepin scaffold is versatile, with modifications influencing physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride Fluorine at 7-position C₁₀H₁₂FNO·HCl 217.67 Predicted CCS: 173.4 Ų (charge +1); No literature/patent data
8-Chloro-N-methyl-N-prop-2-ynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride N-methyl and N-propargyl groups C₁₄H₁₆ClNO·HCl 294.20 SMILES: CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl; No reported bioactivity
5-(2-Dimethylaminoethoxy)-8-chloro-2,3,4,5-tetrahydro-1-benzoxepin hydrochloride Ethoxy side chain with dimethylamine C₁₄H₂₀ClNO₂·HCl 314.24 InChIKey: GETIBBOHOQLYNQ-UHFFFAOYSA-N; Structural flexibility for receptor binding
1-Benzoxepin-5-amine, N-heptyl-2,3,4,5-tetrahydro-8,9-dimethyl-, hydrochloride Heptyl chain and dimethyl groups C₁₉H₃₁ClNO·HCl 360.37 Increased lipophilicity; Potential CNS penetration

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and may influence receptor affinity .
  • N-alkylation (e.g., methyl, propargyl) alters solubility and metabolic stability .
  • Side-chain modifications (e.g., ethoxy-dimethylamine) introduce hydrogen-bonding sites, critical for target engagement .

Comparison with Functional Analogs

Lorcaserin Hydrochloride (APD356)

  • Structure : (1R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (a benzazepine analog).
  • Mechanism : Selective 5-HT2C receptor agonist; FDA-approved for obesity treatment .
  • Key Differences :
    • Benzazepine vs. benzoxepin core (nitrogen vs. oxygen in the seven-membered ring).
    • Lorcaserin’s methyl group at the 1-position enhances 5-HT2C selectivity (>100-fold over 5-HT2A/B) .

SCH 23390 Hydrochloride

  • Structure : (5R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride.
  • Mechanism : Potent dopamine D1 receptor antagonist (IC₅₀ = 0.01 µM for adenylate cyclase inhibition) .
  • Higher molecular weight (324.24 g/mol) due to phenyl and hydroxyl groups .

GYKI 52466 Hydrochloride

  • Structure: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride.
  • Mechanism: Non-competitive AMPA receptor antagonist; used in epilepsy research .
  • Key Differences :
    • Benzodiazepine core with methylenedioxy group; distinct from benzoxepin’s oxygen ring .

Tables

Table 1: Structural Comparison of Benzoxepin Derivatives

Position 8-Chloro Target Compound 7-Fluoro Analog N-Methyl-Propargyl Analog Ethoxy-Dimethylamine Analog
5-Position Amine Amine N-methyl, N-propargyl Ethoxy-dimethylamine
8-Position Cl F Cl Cl
MW 238.09 217.67 294.20 314.24

Table 2: Functional Analogs and Their Targets

Compound Core Structure Primary Target Indication Reference
Lorcaserin Benzazepine 5-HT2C receptor Obesity
SCH 23390 Benzazepine Dopamine D1 receptor Psychosis
GYKI 52466 Benzodiazepine AMPA receptor Epilepsy research

Preparation Methods

Ring Closure and Formation of Benzoxepin Core

The benzoxepin ring is typically formed by intramolecular cyclization of appropriately substituted precursors. A common approach involves:

  • Starting from a chlorinated phenol derivative, which provides the aromatic ring and chlorine substituent.
  • Alkylation or acylation to introduce a side chain that will cyclize to form the seven-membered oxepin ring.
  • Cyclization under acidic or basic conditions to close the ring, yielding the tetrahydrobenzoxepin framework.

Introduction of the Amine Group

The amine group at the 5-position can be introduced via:

  • Nucleophilic substitution reactions on a suitable leaving group precursor.
  • Reductive amination of a corresponding ketone or aldehyde intermediate.
  • Direct amination through catalytic or reagent-mediated processes.

Formation of Hydrochloride Salt

The free base amine is reacted with hydrochloric acid to form the hydrochloride salt, which improves:

  • Chemical stability.
  • Crystallinity and purity.
  • Handling safety and solubility for further applications.

Representative Preparation Procedure

Step Reaction Type Reagents/Conditions Outcome
1 Chlorination of phenol Chlorinating agent (e.g., Cl2, SO2Cl2), solvent 8-Chlorophenol intermediate
2 Side-chain introduction Alkyl halide or acyl chloride, base Precursor with side chain for cyclization
3 Ring closure Acidic or basic cyclization conditions Tetrahydrobenzoxepin core
4 Amination Ammonia or amine source, reductive agent if needed 5-Amino-substituted benzoxepin
5 Salt formation HCl in solvent (e.g., ethanol, ether) 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Research Findings and Analytical Data

  • The molecular formula is C10H12ClNO with a molecular weight of 197.66 g/mol.
  • The hydrochloride salt form is preferred for its enhanced stability.
  • Analytical characterization typically includes NMR, IR, and mass spectrometry to confirm structure and purity.
  • The compound exhibits potential pharmacological activities related to benzoxepin derivatives, though specific bioactivity data remain limited.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Key Reagents Chlorinating agents, alkyl halides, ammonia, HCl
Reaction Types Chlorination, alkylation, cyclization, amination, salt formation
Typical Solvents Organic solvents (e.g., ethanol, ether)
Salt Form Hydrochloride
Safety Considerations Harmful if swallowed; causes skin and eye irritation; respiratory irritant

Q & A

Basic: What are the recommended synthetic pathways for 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, and how can experimental design optimize yield?

Methodological Answer:
Synthesis typically involves cyclization of substituted benzoxepin precursors followed by amination and hydrochlorination. For example, ring-closing strategies using Friedel-Crafts alkylation or transition-metal catalysis (e.g., palladium-mediated coupling) are common. To optimize yield, employ statistical experimental design (DoE) such as factorial or response surface methodology to identify critical variables (e.g., temperature, stoichiometry, catalyst loading). Use orthogonal arrays to minimize trial runs while capturing interaction effects . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing empirical optimization time .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate against a certified reference standard (if available).
  • Structural Confirmation : Combine 1^1H/13^13C NMR (in DMSO-d6 or CDCl3) with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.
  • Chiral Purity : If stereochemistry is relevant, employ chiral HPLC or polarimetry. Cross-validate with X-ray crystallography for absolute configuration determination .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Maintain a safety data sheet (SDS) with toxicity and first-aid information .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Quantum Mechanics (QM) : Use density functional theory (DFT) to calculate reaction pathways, activation energies, and intermediates. Software like Gaussian or ORCA is recommended.
  • Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity or byproduct formation. Integrate with automated experimentation platforms for real-time feedback .
  • COMSOL Multiphysics : Simulate mass transfer and heat distribution in reactor designs (e.g., microfluidic systems) to scale up reactions efficiently .

Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer:

  • Challenge : Co-elution of impurities with the target compound in HPLC.
  • Resolution : Use hyphenated techniques like LC-MS/MS with multiple reaction monitoring (MRM). Isotope dilution assays (e.g., 13^{13}C-labeled internal standards) improve accuracy for trace analytes .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), LOD/LOQ determination, and spike-recovery tests (85–115% recovery) .

Advanced: How should researchers address contradictions in stability data across different experimental conditions?

Methodological Answer:

  • Root-Cause Analysis : Compare degradation profiles under varying pH, temperature, and light exposure using accelerated stability studies (40°C/75% RH for 6 months).
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life. Use multivariate analysis (e.g., PCA) to identify dominant degradation pathways (hydrolysis vs. oxidation) .
  • Controlled Experiments : Isolate variables (e.g., oxygen levels via nitrogen purging) to confirm mechanisms .

Advanced: What strategies improve enantiomeric excess (EE) in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Screen organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) for stereochemical control.
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes) with chiral auxiliaries to enhance EE > 90%.
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral SFC to track EE during reactions .

Advanced: How can reactor design optimize the compound’s synthesis for high-throughput applications?

Methodological Answer:

  • Continuous Flow Systems : Design microreactors with precise temperature/pressure control to minimize side reactions. Use residence time distribution (RTD) analysis to optimize mixing.
  • Scale-Up Criteria : Maintain geometric similarity (e.g., constant Reynolds number) between lab and pilot-scale reactors.
  • Process Analytical Technology (PAT) : Integrate inline FTIR or Raman probes for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 2
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

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